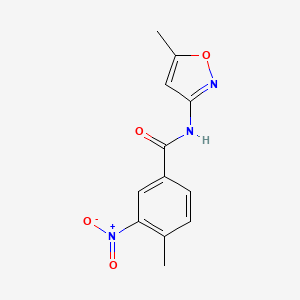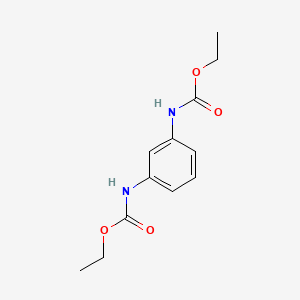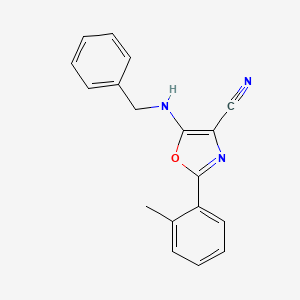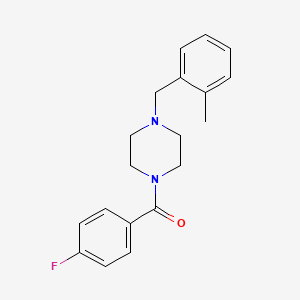
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and metabolism, making it an attractive target for the treatment of metabolic disorders such as obesity and type 2 diabetes. A-769662 has been shown to have potential therapeutic benefits in preclinical studies, making it an interesting compound for further investigation.
作用機序
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide activates AMPK by binding to the regulatory subunit of the enzyme, leading to conformational changes that increase the activity of the catalytic subunit. This activation leads to increased glucose uptake and fatty acid oxidation in skeletal muscle cells, as well as reduced hepatic glucose production and lipogenesis. N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide also has effects on other signaling pathways, including the mTOR and SIRT1 pathways, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Increased glucose uptake and insulin sensitivity in skeletal muscle cells
- Reduced hepatic glucose production and lipogenesis
- Increased fatty acid oxidation in skeletal muscle cells
- Reduction in body weight and adiposity in obese mice
- Neuroprotective effects in animal models of neurodegenerative diseases
実験室実験の利点と制限
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has several advantages for use in laboratory experiments. It is a potent and selective activator of AMPK, making it a useful tool for studying the role of AMPK in cellular metabolism. N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has also been shown to have good bioavailability and pharmacokinetic properties in preclinical studies, making it a promising candidate for further development as a therapeutic agent.
One limitation of N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have off-target effects on other signaling pathways, which may complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide. These include:
- Further preclinical studies to investigate the safety and efficacy of N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide in animal models of metabolic disorders and neurodegenerative diseases
- Development of more potent and selective AMPK activators based on the structure of N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Investigation of the effects of N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide on other signaling pathways, including mTOR and SIRT1, and their potential contribution to its therapeutic effects
- Clinical trials to investigate the safety and efficacy of N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide in humans with metabolic disorders or neurodegenerative diseases
In conclusion, N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide is a small molecule activator of AMPK with potential therapeutic benefits in metabolic disorders and neurodegenerative diseases. It has been extensively studied in preclinical models, and further research is needed to investigate its safety and efficacy in humans. N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has advantages for use in laboratory experiments, but also has limitations and potential off-target effects that should be considered. Future research directions include further preclinical studies, development of more potent and selective AMPK activators, investigation of other signaling pathways, and clinical trials in humans.
合成法
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide can be synthesized using a multi-step synthetic route. The first step involves the preparation of 3,4-dimethylphenol, which is then reacted with 2-tert-butylbenzoyl chloride to form N-(2-tert-butylphenyl)-3,4-dimethylphenol. This intermediate is then reacted with chloroacetyl chloride to form N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide. The final product can be purified using column chromatography.
科学的研究の応用
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied in preclinical models for its potential therapeutic benefits in metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glucose homeostasis in animal models of type 2 diabetes. N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has also been shown to have anti-obesity effects, reducing body weight and adiposity in obese mice. In addition, N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-10-11-16(12-15(14)2)23-13-19(22)21-18-9-7-6-8-17(18)20(3,4)5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONJXQFCESRGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-(3,4-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5779120.png)
![4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5779125.png)
![methyl 2-hydroxy-3,5-bis[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5779136.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B5779165.png)

![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)
![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
